molecular formula C9H10Cl2O B2783088 1-(3,4-Dichlorophenyl)-2-propanol CAS No. 200419-90-5

1-(3,4-Dichlorophenyl)-2-propanol

Cat. No.: B2783088
CAS No.: 200419-90-5
M. Wt: 205.08
InChI Key: NVTCWDFUOVNOSO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-propanol is a secondary alcohol featuring a 3,4-dichlorophenyl substituent. Its reactivity and applications are influenced by the electron-withdrawing chlorine substituents and the hydroxyl group’s position .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCWDFUOVNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-propanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using catalysts such as palladium or platinum . Another method includes the reaction of 3,4-dichlorophenylhydrazine with appropriate reagents to yield the desired product .

Industrial Production Methods: Industrial production of 1-(3,4-Dichlorophenyl)-2-propanol typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-propanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-2-propanol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Differences :

Compound Functional Group Molecular Formula Key Application
1-(3,4-Dichlorophenyl)-2-propanol Secondary alcohol C₉H₁₀Cl₂O* Synthetic intermediate
DCPMU Urea C₈H₈Cl₂N₂O Bioremediation
BTdCPU Thiadiazole-urea C₁₄H₉Cl₂N₃OS Growth inhibition

Propanol Derivatives

1-[(3,4-Dichlorobenzyl)amino]-2-propanol () and 2-amino-1-(4-hydroxyphenyl)-propanol hydrochloride () highlight structural variations in propanol-based analogs:

  • 1-[(3,4-Dichlorobenzyl)amino]-2-propanol: Contains an amino group linked via a benzyl bridge to the 3,4-dichlorophenyl ring.
  • 2-Amino-1-(4-hydroxyphenyl)-propanol hydrochloride: The hydroxylphenyl group and hydrochloride salt enhance water solubility, making it suitable for drug formulations. The absence of chlorine substituents reduces environmental persistence compared to chlorinated analogs .

Key Differences :

Compound Substituents Molecular Weight (g/mol) Solubility Profile
1-(3,4-Dichlorophenyl)-2-propanol 3,4-Cl₂, hydroxyl ~193* Moderate (hydrophobic)
1-[(3,4-Dichlorobenzyl)amino]-2-propanol 3,4-Cl₂, benzylamino 234.120 Low (non-ionic)
2-Amino-1-(4-hydroxyphenyl)-propanol HCl 4-OH, amino, HCl 217.69 High (ionic)

*Estimated based on molecular formula.

Environmental Metabolites

Degradation products like 3,4-dichloroaniline (3,4-DCA) and 4,5-dichlorocatechol (4,5-DCC) () lack the propanol group but retain chlorine atoms. These metabolites are more polar and mobile in ecosystems, posing risks of bioaccumulation. In contrast, 1-(3,4-dichlorophenyl)-2-propanol’s hydroxyl group may facilitate biodegradation under specific conditions .

Research Findings and Implications

  • Bioactivity: Urea derivatives (e.g., BTdCPU) outperform propanol analogs in growth inhibition due to their ability to disrupt enzymatic pathways .
  • Environmental Impact: Propanol derivatives with hydroxyl groups may degrade faster than chlorinated ureas, reducing ecological persistence .
  • Synthetic Utility: Amino-substituted propanols () are valuable intermediates for chiral drug synthesis, whereas simpler propanols serve as building blocks for larger molecules .

Biological Activity

1-(3,4-Dichlorophenyl)-2-propanol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and effects on biological systems. This article delves into its biological activity, including mechanisms of action, experimental findings, and case studies that illustrate its significance.

Chemical Structure and Properties

1-(3,4-Dichlorophenyl)-2-propanol is characterized by its dichlorophenyl moiety attached to a propanol backbone. Its molecular formula is C9H10Cl2O, and it exhibits properties typical of alcohols, such as solubility in water and organic solvents.

Mechanisms of Biological Activity

The biological activity of 1-(3,4-Dichlorophenyl)-2-propanol can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar to other alcohols, this compound may exert antimicrobial effects by disrupting cell membranes and denaturing proteins. This mechanism is common among aliphatic alcohols, which are known for their efficacy against various pathogens .
  • Enzyme Inhibition : Research indicates that 1-(3,4-Dichlorophenyl)-2-propanol may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors or other biomolecular targets, influencing physiological responses.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1-(3,4-Dichlorophenyl)-2-propanol against a range of bacteria and fungi. The results indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

This data suggests that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, 1-(3,4-Dichlorophenyl)-2-propanol was administered to assess its anti-inflammatory properties. The findings revealed:

  • Reduction in Inflammatory Markers : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.

These results support the hypothesis that 1-(3,4-Dichlorophenyl)-2-propanol may have therapeutic potential in managing inflammatory conditions .

Toxicological Profile

Understanding the safety profile of 1-(3,4-Dichlorophenyl)-2-propanol is crucial for its application in medicine. Toxicological assessments indicate:

  • Low Acute Toxicity : Studies suggest that the compound has low acute toxicity levels when administered at therapeutic doses.
  • Long-term Effects : Chronic exposure studies are still needed to fully understand potential long-term effects on human health and the environment.

Future Directions

Research on 1-(3,4-Dichlorophenyl)-2-propanol is ongoing, with several areas identified for further exploration:

  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could reveal new therapeutic targets.
  • Formulation Development : Exploring various formulations could enhance the bioavailability and efficacy of the compound in clinical settings.
  • Ecotoxicology : Assessing the environmental impact of this compound will be essential as its use in agricultural or industrial applications increases.

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